4-Amino-3-fluoro-N-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

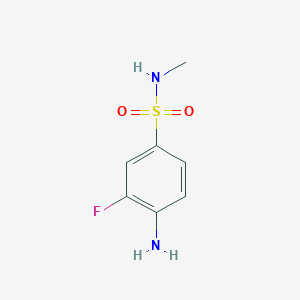

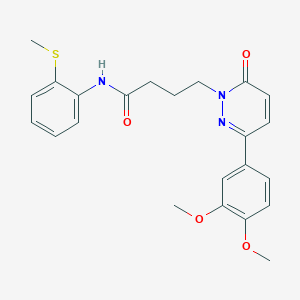

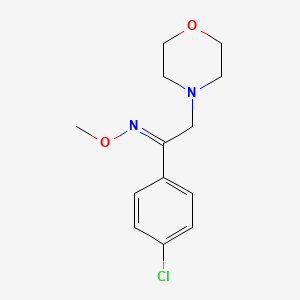

“4-Amino-3-fluoro-N-methylbenzenesulfonamide” is an organic compound with the molecular formula C7H9FN2O2S . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “4-Amino-3-fluoro-N-methylbenzenesulfonamide” is represented by the formula C7H9FN2O2S . The exact mass of the molecule is 204.22 .

Physical And Chemical Properties Analysis

“4-Amino-3-fluoro-N-methylbenzenesulfonamide” is a solid at room temperature . It should be stored in a dark place, sealed, and at room temperature . The boiling point is not specified .

Scientific Research Applications

Fluorination and Derivative Synthesis

A method for the direct fluorination of 4,6-disubstituted 2-aminopyrimidines, leading to the creation of 5-fluoro-2-aminopyrimidines, has been demonstrated. The process involves the use of Selectfluor in the presence of Ag(I), which is crucial for the chemoselective fluorination. This methodology further enables the transformation into sulfonamide derivatives, such as N-(5-fluoro-4,6-diphenylpyrimidin-2-yl)-4-methylbenzenesulfonamide, showcasing its potential in synthesizing complex fluorinated compounds (Chenxi Wang et al., 2017).

Novel Synthesis Routes

Innovative synthesis pathways have been developed for sulfonamide chlorides, which are precursors in the production of various derivatives, including 4-Amino-3-fluoro-N-methylbenzenesulfonamide. These methods offer alternative routes to expensive or hard-to-prepare intermediates, thus expanding the toolbox for creating sulfonamide-based compounds with potential applications in material science and chemistry (Xiao-hua Du et al., 2005).

Anti-inflammatory Applications

Research has identified a group of amino derivatives, including 4-amino-N¹ methylbenzenesulfonamide, bound to the carboxyl group of mefenamic acid, showing significant anti-inflammatory activity. This suggests the therapeutic potential of these derivatives in the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) (M. F. Mahdi, 2008).

Structural and Mechanistic Insights

The structural and mechanistic aspects of sulfonamide compounds have been elucidated through various studies. For instance, the molecular structure and intermolecular interactions within crystals of specific sulfonamide derivatives have been characterized, providing deeper insights into their chemical behavior and potential applications in crystal engineering and material sciences (Brock A. Stenfors et al., 2020).

Anticancer Research

Sulfonamide derivatives have been explored for their anticancer properties, with studies showing the potential of certain compounds in inhibiting cancer cell growth. This highlights the role of sulfonamide-based molecules in the development of novel anticancer therapies (Chia-Ying Tsai et al., 2016).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .

properties

IUPAC Name |

4-amino-3-fluoro-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2S/c1-10-13(11,12)5-2-3-7(9)6(8)4-5/h2-4,10H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSUFCILRVHAEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-fluoro-N-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2633404.png)

![benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2633406.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-N-[3-(methylcarbamoyl)-2-thienyl]isonipecotamide](/img/structure/B2633410.png)

![(E)-2,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633422.png)